![molecular formula C8H18N2O2S B1406167 (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine CAS No. 1567989-91-6](/img/structure/B1406167.png)
(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine
Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Scientific Research Applications
Organic Synthesis
(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine: is utilized in organic synthesis, particularly in the generation of sulfonyl fluorides . Sulfonyl fluorides are prevalent in biologically active molecules and are versatile synthetic intermediates. The use of fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides, which are crucial in various synthetic pathways .
Chemical Biology
In chemical biology, this compound serves as a building block for the synthesis of molecules with potential biological activity. Its role in the formation of sulfonyl fluorides is significant since these structures are often found in bioactive molecules, contributing to the advancement of chemical biology .
Drug Discovery
The compound’s application in drug discovery is linked to its ability to form sulfonyl fluoride groups. These groups are integral to the structure of many pharmaceuticals, and their synthesis through direct fluorosulfonylation is a valuable method in the development of new medications .
Materials Science
In materials science, (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine can be used to create materials with specific properties, such as increased stability or reactivity, by incorporating sulfonyl fluoride functionalities into polymers or other materials .
Sandmeyer Reaction
This compound is involved in the Sandmeyer reaction, a method used to convert aryl amines to aryl halides. It can act as a precursor in the formation of various linkages, such as carbon-halogen, carbon-sulfur, and others, which are essential for constructing biologically active compounds .
Synthesis of S-Containing Heterocycles
The compound is also used in the synthesis of S-containing heterocycles, such as pyrroles and pyrrolidines. These heterocycles are important in the development of compounds with potential applications in pharmaceuticals and agrochemicals .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-methyl-1-propan-2-ylsulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPBJTIVLGZBBO-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1S(=O)(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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